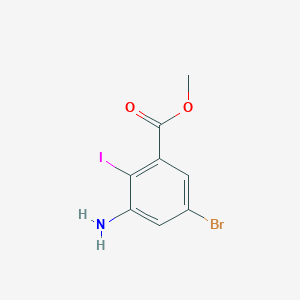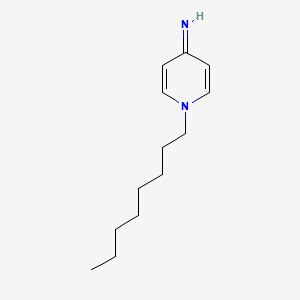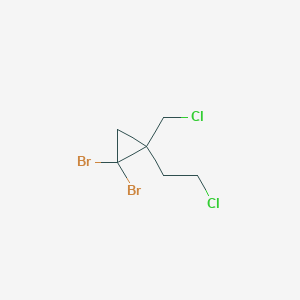
1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane is an organohalogen compound characterized by the presence of bromine and chlorine atoms attached to a cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane typically involves the halogenation of cyclopropane derivatives. A common method might include the reaction of cyclopropane with bromine and chlorine under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
Industrial production of such compounds often involves large-scale halogenation reactions using specialized equipment to handle the reactive and potentially hazardous halogen gases. The process may include steps for purification and isolation of the desired product to ensure it meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: Where halogen atoms are replaced by other functional groups.
Reduction Reactions: Where the compound is reduced to form less halogenated derivatives.
Oxidation Reactions: Where the compound is oxidized to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce halogen atoms.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions might yield compounds with different halogen atoms, while reduction reactions could produce less halogenated cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, potentially as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmaceuticals.
Industry: Utilized in the production of specialized materials or chemicals.
Wirkmechanismus
The mechanism by which 1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms can influence its reactivity and interaction with enzymes, receptors, or other biomolecules. The pathways involved may include halogen bonding, covalent modification, or disruption of normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dibromo-2-(2-chloroethyl)cyclopropane
- 1,1-Dibromo-2-(chloromethyl)cyclopropane
- 1,1-Dichloro-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane
Uniqueness
1,1-Dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane is unique due to the specific arrangement of bromine and chlorine atoms on the cyclopropane ring. This unique structure can result in distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C6H8Br2Cl2 |
|---|---|
Molekulargewicht |
310.84 g/mol |
IUPAC-Name |
1,1-dibromo-2-(2-chloroethyl)-2-(chloromethyl)cyclopropane |
InChI |
InChI=1S/C6H8Br2Cl2/c7-6(8)3-5(6,4-10)1-2-9/h1-4H2 |
InChI-Schlüssel |
IXJXEVWZJBEOGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(Br)Br)(CCCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt](/img/structure/B12840817.png)
![(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid](/img/structure/B12840825.png)

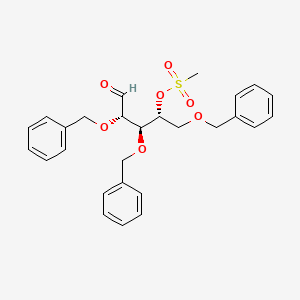
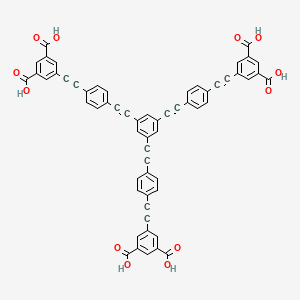

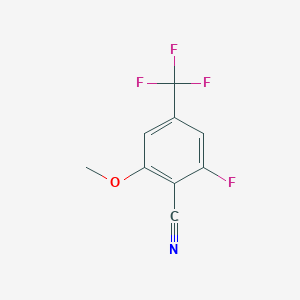
![5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3h-imidazo[2,1-a]isoindol-5-ol](/img/structure/B12840861.png)
![7-Thia-2-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B12840863.png)

![(5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one](/img/structure/B12840873.png)

